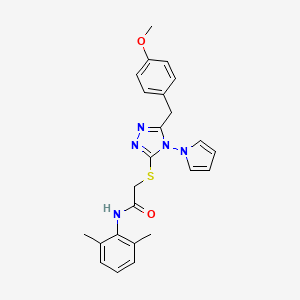
N-(2,6-dimethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H25N5O2S and its molecular weight is 447.56. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Studies
- Lipase and α-Glucosidase Inhibition : A study conducted by Bekircan, Ülker, and Menteşe (2015) focused on the synthesis of novel heterocyclic compounds derived from a similar molecular structure. These compounds were evaluated for their lipase and α-glucosidase inhibition. The results indicated significant anti-lipase and anti-α-glucosidase activities in the tested compounds, highlighting their potential application in enzyme inhibition studies (Bekircan, Ülker, & Menteşe, 2015).
Synthesis and Characterization of Novel Compounds
- Synthesis of Benzodifuranyl and Thiazolopyrimidines : Abu‐Hashem, Al-Hussain, and Zaki (2020) reported the synthesis of novel compounds derived from visnaginone and khellinone, which include structural elements similar to the chemical . These compounds exhibited anti-inflammatory and analgesic properties, demonstrating the versatility of such molecular frameworks in synthesizing bioactive compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidant and α-Glucosidase Inhibitory Activities
- Antioxidant Activity : Pillai et al. (2019) synthesized Schiff bases containing 1,2,4-triazole and pyrazole rings, which were evaluated for their antioxidant and α-glucosidase inhibitory activities. The study showed that these compounds, which share structural similarities with the chemical , displayed significant inhibitory potentials, indicating their potential use in antioxidant therapies (Pillai et al., 2019).
Antinociceptive Activities
- Antinociceptive Effects : A study by Mai, D. Santo, Massa, Artico, Pantaleoni, Giorgi, Coppolino, and Barracchini (1995) involved the synthesis of pyrrolobenzodiazepines with antinociceptive activities. The compounds synthesized exhibited significant antinociceptive effects, suggesting potential applications in pain management (Mai et al., 1995).
Polymerization Catalysts
- Polymerization of ε-Caprolactone : Matsuo, Mashima, and Tani (2001) investigated the use of certain compounds as initiators for ε-caprolactone polymerization. Their study highlights the potential of molecules with complex structures, similar to the queried chemical, in polymer science and material engineering (Matsuo, Mashima, & Tani, 2001).
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-17-7-6-8-18(2)23(17)25-22(30)16-32-24-27-26-21(29(24)28-13-4-5-14-28)15-19-9-11-20(31-3)12-10-19/h4-14H,15-16H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUMSOIXPZJQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

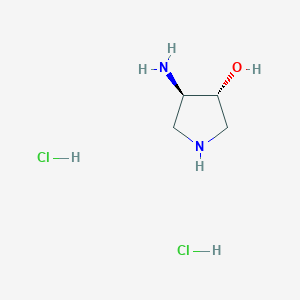


![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2641245.png)
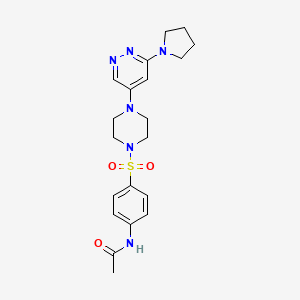
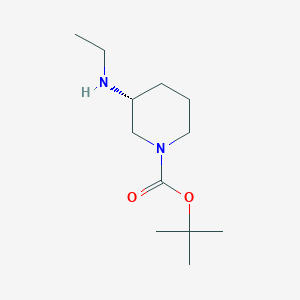
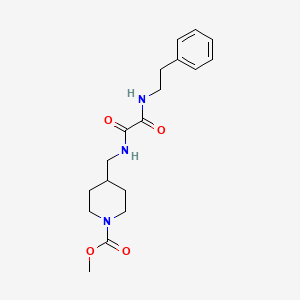


![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2641254.png)
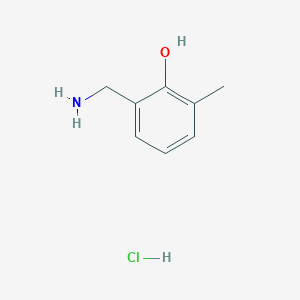
![tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2641257.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2641260.png)